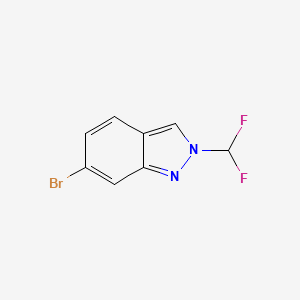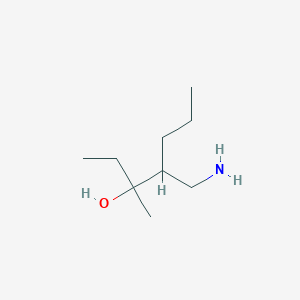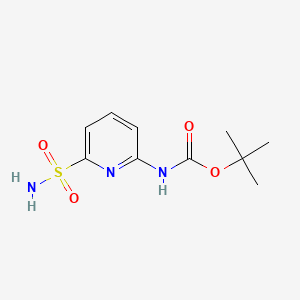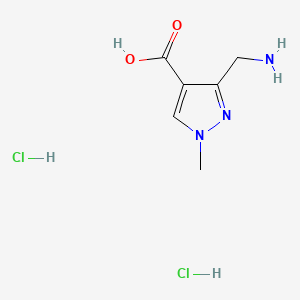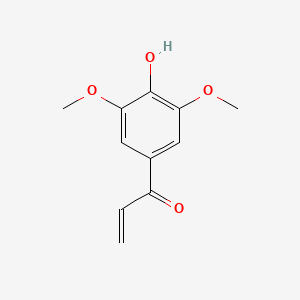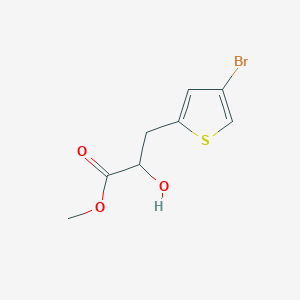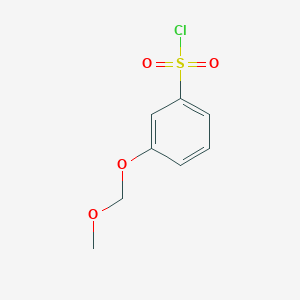![molecular formula C8H12Br2O B13575666 (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[421]nonane,endo is a bicyclic compound characterized by the presence of two bromine atoms and an oxabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo typically involves the bromination of a precursor compound. One common method involves the reaction of 9-oxabicyclo[4.2.1]nonane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, leading to the formation of the dibromo derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters, such as temperature, concentration of reactants, and reaction time, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidation of the compound can lead to the formation of oxo derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, or primary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives.
Reduction Reactions: The major product is the dihydro derivative.
Oxidation Reactions: Products include oxo derivatives with varying degrees of oxidation.
Wissenschaftliche Forschungsanwendungen
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the oxabicyclo structure play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of specific enzymes or by interfering with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,5S,6S)-2,5-diiodo-9-oxabicyclo[4.2.1]nonane: Similar structure but with iodine atoms instead of bromine.
(1R,2R,5S,6S)-9-oxabicyclo[4.2.1]nonane-2,5-diol: Contains hydroxyl groups instead of bromine atoms.
Uniqueness
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity compared to its analogs. The oxabicyclo structure also contributes to its unique properties and applications.
Eigenschaften
Molekularformel |
C8H12Br2O |
|---|---|
Molekulargewicht |
283.99 g/mol |
IUPAC-Name |
(1S,2S,5R,6R)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C8H12Br2O/c9-5-1-2-6(10)8-4-3-7(5)11-8/h5-8H,1-4H2/t5-,6+,7-,8+ |
InChI-Schlüssel |
OUPZIIVEHFFXQS-KVFPUHGPSA-N |
Isomerische SMILES |
C1C[C@H]2[C@H](CC[C@H]([C@@H]1O2)Br)Br |
Kanonische SMILES |
C1CC2C(CCC(C1O2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


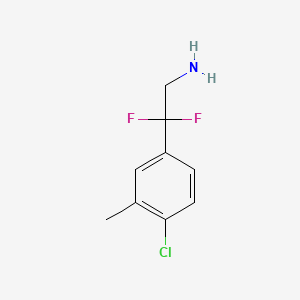
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
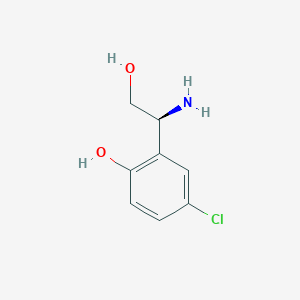
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
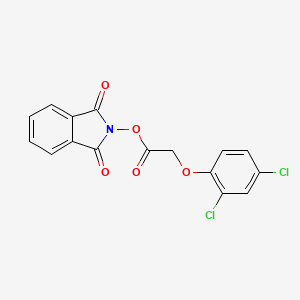
![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
